molecular formula C8H12F3NO3 B2971566 Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate CAS No. 2138803-66-2

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate

Cat. No.: B2971566
CAS No.: 2138803-66-2
M. Wt: 227.183
InChI Key: BBBUZANKVPQBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate is a chemical compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol It is known for its unique structure, which includes a trifluoromethyl group and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate typically involves the reaction of 7,7,7-trifluoroheptanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the hydroxyimino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate is unique due to the presence of both the trifluoromethyl and hydroxyimino groups, which confer distinct reactivity and properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl (6Z)-7,7,7-trifluoro-6-hydroxyiminoheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c1-15-7(13)5-3-2-4-6(12-14)8(9,10)11/h14H,2-5H2,1H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBUZANKVPQBFU-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCC/C(=N/O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.